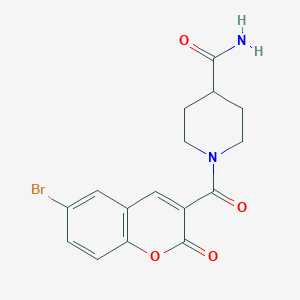

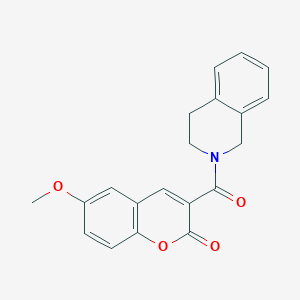

1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .Molecular Structure Analysis

The InChI code for the compound is1S/C10H4BrNO2/c11-8-1-2-9-6 (4-8)3-7 (5-12)10 (13)14-9/h1-4H . This indicates the molecular structure of the compound. Chemical Reactions Analysis

The compound has been used in the synthesis of new heterocycles as potential antiproliferative agents . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.05 . It is a powder with a melting point of 200-201 degrees Celsius .Scientific Research Applications

Antitumor Activity

Some derivatives have shown promising antitumor activity against liver carcinoma, with significant inhibitory concentrations (IC50 values) indicating potential for cancer research .

Crystallography Studies

The structural configuration of related compounds has been studied in crystallography, which could be relevant for understanding molecular interactions and designing new drugs .

Supramolecular Assembly

Research has been conducted on the supramolecular assembly of similar compounds, which is important for the development of molecular materials and nanotechnology .

Mechanism of Action

Mode of Action

It is known that the compound may involve several consecutive or concerted steps, including intermolecular nucleophilic attack, ring opening, thermal e/z isomerization, cyclization, and subsequent formation of 2h-chromen-2-one and pyrimidine fragments .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide interacts with its targets and exerts its effects . .

Safety and Hazards

Future Directions

Given the compound’s potential applications in medicinal chemistry and its role as an agonist for the GPR35 receptor, future research could explore its potential therapeutic applications. Additionally, its use in the synthesis of new heterocycles suggests potential for further chemical exploration .

properties

IUPAC Name |

1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOCEPKIJNFNCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B508740.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-methyl-2-naphthalenesulfonamide](/img/structure/B508745.png)

![6,8-dichloro-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B508749.png)

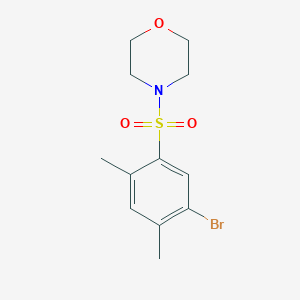

![4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B508750.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B508760.png)